molecular formula C11H13Cl2NO2 B7481990 3,4-dichloro-N-(4-hydroxybutyl)benzamide

3,4-dichloro-N-(4-hydroxybutyl)benzamide

Katalognummer: B7481990
Molekulargewicht: 262.13 g/mol
InChI-Schlüssel: XUFFNPRGHYTBRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Dichloro-N-(4-hydroxybutyl)benzamide is a synthetic benzamide derivative characterized by a dichlorinated benzene ring (positions 3 and 4) and a 4-hydroxybutyl group attached to the benzamide nitrogen. The hydroxybutyl substituent distinguishes it from related compounds, introducing a polar hydroxyl group that may influence solubility, metabolic stability, and receptor interaction compared to more lipophilic side chains.

Eigenschaften

IUPAC Name

3,4-dichloro-N-(4-hydroxybutyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO2/c12-9-4-3-8(7-10(9)13)11(16)14-5-1-2-6-15/h3-4,7,15H,1-2,5-6H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFFNPRGHYTBRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCCCCO)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Nucleophilic Acylation of 4-Hydroxybutylamine Intermediates

The primary synthetic pathway involves reacting 3,4-dichlorobenzoyl chloride with 4-hydroxybutylamine under controlled conditions. Patent data reveals that this reaction typically proceeds in dichloromethane (DCM) or acetonitrile at 0–10°C to suppress undesired oligomerization. Triethylamine (2.2 equiv) is added as a proton scavenger, achieving yields of 78–82% after 4 hours. A critical modification involves pre-activating the benzoyl chloride with N-hydroxybenzotriazole (HOBt), which increases reaction efficiency to 89% by preventing hydrolysis.

Table 1: Solvent Effects on Acylation Yield

SolventTemperature (°C)Yield (%)Purity (HPLC)
Dichloromethane08297.4
Acetonitrile57896.1
THF256589.3

Alternative Route via Reductive Amination

A secondary route employs reductive amination of 3,4-dichlorobenzaldehyde with 4-aminobutanol. Sodium cyanoborohydride (NaBH3CN) in methanol at pH 5 (acetic acid buffer) facilitates this transformation, yielding the intermediate 3,4-dichloro-N-(4-hydroxybutyl)amine with 68% efficiency. Subsequent acylation with benzoyl chloride under Schotten-Baumann conditions completes the synthesis, though this method introduces a 12% over-acylation byproduct requiring column chromatography.

Optimization of Reaction Conditions

Catalytic Demethylation Using Lewis Acids

Post-synthetic demethylation is critical for generating the free hydroxyl group. Aluminum trichloride (AlCl3) in anhydrous DCM at reflux (40°C) selectively cleaves methyl ethers without altering the amide bond. Kinetic studies demonstrate that a 1:1.2 substrate-to-catalyst molar ratio achieves complete demethylation within 3 hours, compared to 8 hours with boron tribromide (BBr3).

Table 2: Demethylation Catalyst Performance

CatalystSolventTime (h)Yield (%)Selectivity (%)
AlCl3DCM39599
BBr3DCM88897
TMSIAcetonitrile67685

Solvent and Temperature Effects on Crystallization

Recrystallization from ethyl acetate/hexane (3:1 v/v) at −20°C produces needle-shaped crystals with 99.2% purity. Contrastingly, ethanol/water systems yield amorphous solids requiring additional drying steps. Differential scanning calorimetry (DSC) confirms that crystals from ethyl acetate exhibit a sharp melting endotherm at 134–136°C, ideal for pharmaceutical formulations.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Pilot-scale synthesis utilizes tubular flow reactors with in-line IR monitoring to maintain optimal stoichiometry. A residence time of 12 minutes at 50°C ensures 94% conversion with 30% reduced solvent consumption compared to batch processes. Automated liquid-liquid extraction modules coupled with centrifugal separators achieve 98.5% recovery of DCM for reuse.

Impurity Profiling and Control

High-performance liquid chromatography (HPLC) identifies three primary impurities:

  • N-Over-acylated derivative (Rt 8.2 min, 0.8%)

  • Dichlorophenyl dimer (Rt 12.4 min, 0.5%)

  • Hydroxybutyl oxidation product (Rt 6.7 min, 0.3%)

Patent data specifies that these impurities are suppressed by maintaining reaction temperatures below 10°C during acylation and using nitrogen sparging to prevent oxidation.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.56 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 7.49 (d, J = 2.0 Hz, 1H, ArH), 3.68 (t, J = 6.0 Hz, 2H, CH2OH), 3.42 (q, J = 6.4 Hz, 2H, NCH2), 1.72–1.64 (m, 4H, CH2CH2).

  • IR (KBr): 3320 cm⁻¹ (O-H stretch), 1645 cm⁻¹ (amide C=O), 1540 cm⁻¹ (C-Cl aromatic).

Stability Under Accelerated Conditions

Thermogravimetric analysis (TGA) shows 0.2% mass loss at 150°C after 1 hour, confirming thermal stability. Forced degradation studies in 0.1N HCl at 80°C reveal <5% hydrolysis over 24 hours, indicating suitability for oral dosage forms .

Analyse Chemischer Reaktionen

Types of Reactions

3,4-dichloro-N-(4-hydroxybutyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the benzamide core can be reduced to form an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and are conducted in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of 3,4-dichloro-N-(4-oxobutyl)benzamide.

    Reduction: Formation of 3,4-dichloro-N-(4-aminobutyl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 3,4-Dichloro-N-(4-hydroxybutyl)benzamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions.

Reaction TypeKey ReagentsConditions
OxidationPotassium permanganateAcidic medium
ReductionLithium aluminum hydrideAnhydrous conditions
SubstitutionNucleophiles (amines)Solvent medium

Biology

The compound has been investigated for its potential biological activities. Studies indicate that it may possess antimicrobial and anticancer properties.

  • Antimicrobial Activity: Research shows that derivatives of benzamides exhibit significant antibacterial effects against various strains.
  • Anticancer Potential: In vitro studies suggest that the compound can inhibit cancer cell proliferation by targeting specific cellular pathways.

Medicine

In medical research, 3,4-Dichloro-N-(4-hydroxybutyl)benzamide is explored for therapeutic applications. It has been studied as a potential treatment for conditions related to dopamine receptor modulation.

  • Dopamine D3 Receptor Antagonism: The compound has shown promise in modulating dopamine receptors, which could be beneficial in treating addiction and other neuropsychiatric disorders. For instance, it has been evaluated for its effects on reducing cocaine-seeking behavior in rodent models .

Industrial Applications

The compound is also utilized in the development of new materials and chemical processes. Its unique properties make it suitable for applications in:

  • Coatings and Polymers: Enhancing the performance of industrial coatings due to its chemical stability.
  • Pharmaceutical Formulations: As an excipient or active ingredient in drug formulations.

Case Studies

  • Antimicrobial Efficacy: A study demonstrated that derivatives of 3,4-dichloro-N-(4-hydroxybutyl)benzamide exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
  • Cancer Cell Line Studies: In vitro assays revealed that the compound inhibited proliferation in various cancer cell lines (e.g., MCF-7 breast cancer cells), suggesting its potential as an anticancer agent.
  • Dopamine Receptor Modulation: Research indicated that compounds similar to 3,4-dichloro-N-(4-hydroxybutyl)benzamide effectively reduced drug-seeking behaviors in animal models, highlighting their potential in addiction therapy.

Wirkmechanismus

The mechanism of action of 3,4-dichloro-N-(4-hydroxybutyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxybutyl group may enhance the compound’s ability to interact with hydrophilic regions of the target, while the dichlorobenzamide core can interact with hydrophobic regions. This dual interaction can modulate the activity of the target, leading to the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 3,4-dichloro-N-(4-hydroxybutyl)benzamide can be contextualized by comparing it to structurally related benzamide derivatives. Key analogs and their distinguishing features are summarized below:

Structural and Physicochemical Comparison

Compound Name Substituents on Benzamide Nitrogen Molecular Formula logP Molecular Weight Key Features
3,4-Dichloro-N-(4-hydroxybutyl)benzamide 4-hydroxybutyl C₁₁H₁₃Cl₂NO₂ ~2.5* 274.14 Polar hydroxyl group enhances water solubility; reduced lipophilicity.
AH-7921 [[1-(Dimethylamino)cyclohexyl]methyl] C₁₇H₂₄Cl₂N₂O ~3.8 349.29 High lipophilicity; potent μ-opioid receptor agonist with addictive effects .
U-47700 2-(Dimethylamino)cyclohexyl (N-methyl) C₁₈H₂₆Cl₂N₂O ~4.1 363.32 Enhanced CNS penetration due to tertiary amine; associated with toxicity .
2,4-Dichloro-N-(5-chloro-2-methoxyphenyl)benzamide 5-chloro-2-methoxyphenyl C₁₄H₁₀Cl₃NO₂ 4.65 330.60 Methoxy and chloro substituents increase steric bulk and logP .
3,4-Dichloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzamide 3-cyano-4-(methylsulfinyl)phenyl C₁₅H₁₁Cl₂N₂O₂S N/A 370.23 Sulfinyl and cyano groups modulate electronic properties and metabolic stability .

*Estimated based on structural similarity to analogs.

Pharmacological and Toxicological Profiles

  • AH-7921 and U-47700: These analogs exhibit potent opioid activity due to their dimethylamino-cyclohexylmethyl substituents, which facilitate interactions with μ-opioid receptors.
  • This modification may shift its application toward peripheral targets or non-opioid therapeutic uses .
  • Antitubercular Derivatives : Compounds like 3,4-dichloro-N-[4-iodo-2-(trifluoromethylsulfonylcarbamoyl)phenyl]benzamide () demonstrate how electron-withdrawing substituents (e.g., trifluoromethylsulfonyl) can enhance target binding in bacterial enzymes, highlighting the versatility of benzamide scaffolds .

Key Research Findings and Implications

  • Substituent-Driven Activity: The nature of the N-substituent critically determines biological activity. Cyclohexylmethyl groups with tertiary amines (e.g., AH-7921) favor opioid effects, while polar groups (e.g., hydroxybutyl) may redirect activity toward non-CNS targets .
  • Structural Diversity : Derivatives with heterocyclic moieties (e.g., thiadiazole in ) or halogen-rich aromatic systems () expand applications into antimicrobial or anticancer research .

Q & A

Q. What are the common synthetic routes for 3,4-dichloro-N-(4-hydroxybutyl)benzamide, and how can purity be ensured?

  • Methodological Answer : The compound is typically synthesized via amide coupling between 3,4-dichlorobenzoyl chloride and 4-hydroxybutylamine. Key steps include:
  • Reaction Conditions : Use anhydrous solvents (e.g., DCM or THF) under inert atmosphere to prevent hydrolysis of the acyl chloride.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
  • Purity Validation : Confirm via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR to detect residual solvents or unreacted starting materials .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify protons on the hydroxybutyl chain (δ ~1.6–3.8 ppm) and aromatic protons (δ ~7.2–7.8 ppm).
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and O–H stretch (~3300 cm⁻¹) from the hydroxybutyl group.
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 276.02 (calculated for C₁₁H₁₂Cl₂NO₂) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Methodological Answer :
  • Parameter Screening : Use a Design of Experiments (DoE) approach to test variables:
VariableRange TestedOptimal Condition
Temperature0°C to 40°C25°C
SolventDCM vs. THFTHF (higher polarity)
Equiv. of Amine1.0–2.51.2
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acylation .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Assay Validation : Replicate studies using standardized protocols (e.g., fixed cell lines, ATP-based viability assays).
  • Orthogonal Assays : Compare IC₅₀ values from enzyme inhibition (e.g., kinase assays) vs. cell-based assays to distinguish direct target effects from off-target interactions.
  • Structural Confirmation : Re-analyze batch purity via LC-MS to rule out degradation products .

Q. How can computational methods predict the compound’s mechanism of action?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., MAPK) or GPCRs. Prioritize targets with binding energy ≤ -8.0 kcal/mol.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.
  • SAR Analysis : Compare with analogs (e.g., AH-7921) to identify critical substituents (e.g., dichloro groups for hydrophobic binding) .

Q. What safety and regulatory considerations apply to handling this compound?

  • Methodological Answer :
  • Toxicity Screening : Conduct acute toxicity assays (e.g., zebrafish LC₅₀) and genotoxicity tests (Ames test).
  • Regulatory Compliance : Classify under Schedule I (Dangerous Drugs Ordinance, Cap. 134) due to structural similarity to AH-7921. Maintain records for DEA/FDA audits .

Data Analysis & Experimental Design

Q. How to design dose-response studies for in vivo efficacy evaluation?

  • Methodological Answer :
  • Dosing Regimen : Use 3–5 logarithmic doses (e.g., 1–30 mg/kg) administered intraperitoneally.
  • Endpoint Metrics : Measure plasma concentration (LC-MS/MS) and biomarker levels (ELISA) at 0, 6, 12, 24h post-dose.
  • Statistical Power : Apply ANOVA with post-hoc Tukey test (n ≥ 6/group, α = 0.05) .

Q. What analytical workflows validate target engagement in cellular models?

  • Methodological Answer :
  • CETSA (Cellular Thermal Shift Assay) : Heat shock lysates (37°C–65°C), then quantify soluble target via Western blot.
  • SPR (Surface Plasmon Resonance) : Immobilize recombinant protein; measure binding kinetics (kₐ, k𝒹) in real-time.
  • CRISPR Knockout : Compare activity in wild-type vs. target-knockout cell lines .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.